molecular formula C18H14ClN5OS2 B2476885 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide CAS No. 690961-41-2

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B2476885
CAS No.: 690961-41-2
M. Wt: 415.91
InChI Key: XMYLLHWNWDBMGT-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide is a structurally complex organic compound featuring a 1,2,4-thiadiazole core substituted with a 4-chlorophenyl group at position 5 and a pyridine ring at position 2. The pyridine moiety is further modified with a cyano group at position 3 and methyl groups at positions 4 and 3.

The synthesis of this compound involves multi-step reactions, typically starting from commercially available reagents. Key steps include cyclization to form the thiadiazole ring, followed by sulfanyl acetamide coupling. Reaction conditions such as solvent choice (e.g., ethanol or dimethylformamide) and catalysts significantly influence yield and purity .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS2/c1-10-7-11(2)21-17(14(10)8-20)26-9-15(25)22-18-23-16(27-24-18)12-3-5-13(19)6-4-12/h3-7H,9H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYLLHWNWDBMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NSC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 5-(4-Chlorophenyl)-1,2,4-Thiadiazol-3-Amine Core

The 1,2,4-thiadiazole ring serves as the central scaffold for the target compound. Its synthesis begins with 4-chlorobenzoic acid as the starting material, following a protocol adapted from established thiadiazole derivatization strategies.

Esterification of 4-Chlorobenzoic Acid

4-Chlorobenzoic acid is converted to methyl 4-chlorobenzoate via acid-catalyzed esterification. Concentrated sulfuric acid (0.5 mL) is added to a refluxing mixture of 4-chlorobenzoic acid (10.0 g, 63.7 mmol) in methanol (100 mL). The reaction is stirred at 65°C for 6 hours, yielding methyl 4-chlorobenzoate (8.9 g, 80%) as a white crystalline solid.

Hydrazide Formation

The methyl ester is treated with hydrazine hydrate (5.0 mL, 103 mmol) in ethanol (50 mL) under reflux for 4 hours. After cooling, the precipitate is filtered and dried to yield 4-chlorobenzohydrazide (7.2 g, 90%).

Potassium Salt Preparation and Cyclization

The hydrazide reacts with carbon disulfide (CS₂, 4.8 mL, 79.5 mmol) and potassium hydroxide (4.5 g, 79.5 mmol) in ethanol (50 mL) at ambient temperature for 12 hours. The resulting potassium salt is cyclized in cold concentrated sulfuric acid (80 mL) at -2°C for 5 hours, yielding 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-thiol (14.6 g, 81%).

Table 1: Optimization of Thiadiazole Cyclization
Parameter Condition Yield (%)
Temperature (°C) -2 81
Reaction Time (h) 5 81
Acid Volume (mL) 80 81

Functionalization of the Thiadiazole Core

Acetylation with Chloroacetyl Chloride

The thiadiazole-thiol intermediate is acetylated using chloroacetyl chloride. A solution of 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-thiol (5.0 g, 21.8 mmol) in tetrahydrofuran (THF, 100 mL) is cooled to 0°C, and chloroacetyl chloride (2.5 mL, 31.4 mmol) is added dropwise with stirring. Triethylamine (4.4 mL, 31.4 mmol) is introduced to scavenge HCl. After 2 hours, the solvent is evaporated, and the residue is recrystallized from ethanol to yield 2-chloro-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide (5.7 g, 89%).

Nucleophilic Substitution with Pyridine Sulfanyl Derivative

The chloroacetamide intermediate reacts with 3-cyano-4,6-dimethylpyridine-2-thiol to introduce the sulfanyl group. A mixture of 2-chloro-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide (3.0 g, 9.1 mmol), 3-cyano-4,6-dimethylpyridine-2-thiol (1.8 g, 9.1 mmol), and potassium carbonate (1.3 g, 9.1 mmol) in acetonitrile (50 mL) is stirred at 25°C for 6 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding the final compound (3.9 g, 78%).

Table 2: Solvent Screening for Nucleophilic Substitution
Solvent Base Temperature (°C) Yield (%)
Acetonitrile K₂CO₃ 25 78
Dichloromethane K₂CO₃ 25 52
Acetone K₂CO₃ 25 65

Purification and Analytical Characterization

Recrystallization and Yield Optimization

The final compound is recrystallized from ethanol to achieve >98% purity. Solvent polarity significantly impacts crystal quality; ethanol provides optimal solubility-temperature gradients for gradual crystal growth.

Spectroscopic Validation

  • IR Spectroscopy : Key absorptions include 3282 cm⁻¹ (N-H stretch), 1699 cm⁻¹ (C=O amide), and 2210 cm⁻¹ (C≡N).
  • ¹H NMR (DMSO-d₆) : Peaks at δ 7.78 (d, 2H, ArH), 7.61 (d, 2H, ArH), 2.68 (s, 3H, CH₃), and 2.42 (s, 3H, CH₃).
  • ¹³C NMR : Signals at δ 169.2 (C=O), 159.4 (C=N), and 117.7 (C≡N).
Table 3: Comparative NMR Data for Key Intermediates
Compound δ (¹H, ppm) δ (¹³C, ppm)
Thiadiazole-thiol 7.78 (d, ArH) 159.4 (C=N)
Chloroacetamide intermediate 4.12 (s, CH₂Cl) 169.2 (C=O)
Final product 2.68 (s, CH₃) 117.7 (C≡N)

Mechanistic Insights and Reaction Optimization

Thiadiazole Cyclization Mechanism

Cyclization of the potassium salt in sulfuric acid proceeds via electrophilic aromatic substitution, where the thiocarbonyl group attacks the hydrazide nitrogen, eliminating H₂S and forming the thiadiazole ring.

Solvent Effects on Substitution Kinetics

Polar aprotic solvents like acetonitrile enhance nucleophilicity of the pyridine thiolate, increasing substitution rates. Base selection (K₂CO₃ vs. Et₃N) influences deprotonation efficiency, with carbonate providing milder conditions.

Challenges and Mitigation Strategies

Byproduct Formation During Acetylation

Over-acetylation at the thiadiazole nitrogen is minimized by maintaining low temperatures (0–5°C) and stoichiometric control of chloroacetyl chloride.

Purification of Hydrophobic Intermediates

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates unreacted starting materials from the chloroacetamide intermediate.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl chloride intermediate stage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues .

Comparison with Similar Compounds

Chlorophenyl Substitution Patterns

  • 4-Chlorophenyl vs.
  • Dichlorophenyl Derivatives : Pyrazole-based analogs with 3,5-dichlorophenyl groups () show stronger antimicrobial activity, suggesting that additional halogenation can amplify efficacy .

Functional Group Modifications

  • Cyano vs. Methoxy Groups: The cyano group in the target compound’s pyridine ring may improve metabolic stability compared to methoxy-substituted analogs (e.g., ’s 4-methoxybenzyl derivative), which prioritize solubility .
  • Methyl Groups : The 4,6-dimethylpyridine moiety in the target compound likely reduces steric hindrance, facilitating binding compared to bulkier substituents like ethoxyphenyl groups () .

Biological Activity

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and the implications of its structural features.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄ClN₅OS₂
  • Molecular Weight : 396.90 g/mol
  • CAS Number : 690646-74-3

This compound features a thiadiazole ring and a pyridine moiety, which are known to enhance biological activity through various mechanisms. The presence of the 4-chlorophenyl group is particularly noteworthy as it may facilitate interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Thiadiazole Intermediate : The reaction begins with the formation of the thiadiazole ring through cyclization reactions involving appropriate hydrazines and carbonyl compounds.
  • Introduction of Sulfur Moiety : Subsequent reactions introduce the sulfanyl group from thiols or sulfonyl chlorides.
  • Final Acetamide Formation : The final product is obtained through acetamide formation, typically involving nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit antimicrobial activity. For instance, related compounds have shown weak antimicrobial effects against Helicobacter pylori . The structural similarity suggests that this compound may possess similar properties.

Anticancer Potential

The dual-action mechanism of this compound—targeting both thiadiazole and pyridine functionalities—positions it as a potential candidate for anticancer therapy. Thiadiazole derivatives are often linked to anticancer activity due to their ability to inhibit specific enzymes involved in tumor growth . Additionally, the pyrazolopyrimidine core found in related structures has been associated with kinase inhibition, further enhancing its therapeutic potential .

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have indicated that compounds similar to this compound demonstrate significant anti-inflammatory properties when tested against various cell lines .
  • Mechanism of Action : The proposed mechanism involves interaction with carbonic anhydrase and other enzymes pivotal in cellular metabolism. This interaction can lead to inhibition of tumor progression and modulation of inflammatory responses .
Activity Type Compound Observed Effect
AntimicrobialThiadiazole derivativesWeak activity against H. pylori
AnticancerThiadiazole-pyridine hybridsInhibition of tumor growth in vitro
Anti-inflammatoryRelated compoundsSignificant reduction in inflammatory markers

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:
  • Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions like premature cyclization or decomposition .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF may be used for specific coupling steps .
  • Reagent Selection : Activating agents like EDCI/HOBt for amide bond formation improve coupling efficiency .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures ensure >95% purity .

Q. Which analytical techniques are critical for structural validation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiadiazole protons at δ 8.2–8.5 ppm, pyridyl sulfanyl groups at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass (e.g., m/z 443.0521 [M+H]⁺) verifies molecular formula .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between thiadiazole and pyridyl rings (e.g., 15–25°) .

Q. How does the compound’s structure influence its solubility and formulation for biological assays?

  • Methodological Answer :
  • Solubility : Poor aqueous solubility (common in thiadiazole-acetamide derivatives) requires DMSO stock solutions (<10% v/v in assays) .
  • Formulation : Nanoemulsions or cyclodextrin complexes enhance bioavailability for in vivo studies .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize enzyme inhibition IC₅₀ values .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in cytotoxicity assays .
  • Crystallographic Docking : Validate target binding modes (e.g., kinase ATP pockets) to reconcile conflicting SAR data .

Q. How can computational methods optimize the compound’s selectivity for a target protein?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding stability with residues (e.g., hinge region of EGFR kinase) to prioritize modifications .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to reduce off-target effects .

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH 1–10 buffers, UV light, and 40°C/75% RH to identify degradation products via HPLC .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS .

Q. How do structural analogs compare in target binding and pharmacokinetics?

  • Methodological Answer :
  • SAR Table :
Analog ModificationTarget Affinity (Kd, nM)Half-life (h)
4-Chlorophenyl → 4-Fluorophenyl12.5 vs. 18.73.2 vs. 2.8
Pyridyl-cyano → Pyridyl-nitro45.3 vs. 8.91.5 vs. 4.1
  • Rationale : Electron-withdrawing groups (e.g., cyano) enhance kinase binding but reduce metabolic stability .

Methodological Notes

  • Data Synthesis : Cross-referenced structural analogs (e.g., triazole-thiadiazole hybrids ) to infer properties of the target compound.
  • Contradictions Addressed : Highlighted assay standardization and metabolite profiling to reconcile divergent bioactivity reports .

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